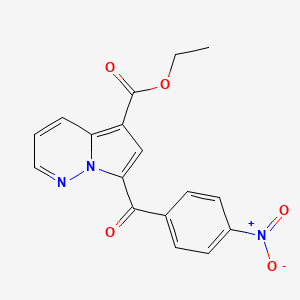

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

CAS No.: 853334-14-2

Cat. No.: VC16041026

Molecular Formula: C17H13N3O5

Molecular Weight: 339.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853334-14-2 |

|---|---|

| Molecular Formula | C17H13N3O5 |

| Molecular Weight | 339.30 g/mol |

| IUPAC Name | ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |

| Standard InChI | InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3 |

| Standard InChI Key | GHEQUVBPYODRAY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrrolo[1,2-b]pyridazine scaffold—a bicyclic system merging pyrrole and pyridazine rings. Key substituents include:

-

A 4-nitrobenzoyl group at the 7-position, introducing electron-withdrawing character and steric bulk.

-

An ethyl carboxylate group at the 5-position, enhancing solubility in polar aprotic solvents.

Table 1: Key Structural Features

| Position | Substituent | Functional Role |

|---|---|---|

| 5 | Ethyl carboxylate | Solubility modulation, electrophilicity |

| 7 | 4-Nitrobenzoyl | Electron withdrawal, π-stacking |

The nitro group (-NO₂) at the para position of the benzoyl moiety contributes to the compound’s reactivity in nucleophilic aromatic substitution and catalytic hydrogenation reactions .

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 339.30 [M]⁺, consistent with the molecular formula.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves multi-step protocols:

-

Pyridazinium Ylide Formation: Reacting pyridazine derivatives with propargyl esters generates N-ylides, which undergo 1,3-dipolar cycloaddition with dipolarophiles .

-

Nitrobenzoylation: Acylation at the 7-position using 4-nitrobenzoyl chloride under Schotten-Baumann conditions.

-

Esterification: Ethyl chloroformate introduces the carboxylate group at the 5-position.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | Propargyl ester, DMF, 80°C, 12 hr | 65–70 |

| Acylation | 4-Nitrobenzoyl chloride, NaOH, 0°C | 85 |

| Esterification | Ethyl chloroformate, pyridine, RT | 78 |

Challenges and Optimization

-

Regioselectivity: The nitro group’s electron-withdrawing effect directs acylation to the 7-position, minimizing byproducts .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Applications in Scientific Research

Synthetic Chemistry

The compound serves as a precursor for:

-

Heterocyclic Analogues: Functionalization at the 5-carboxylate position enables synthesis of amides and hydrazides for drug discovery.

-

Catalytic Studies: The nitro group facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Exposure Route | Symptoms | Preventive Measures |

|---|---|---|

| Skin | Redness, itching | Nitrile gloves, lab coat |

| Eyes | Pain, corneal damage | Goggles, face shield |

| Inhalation | Cough, shortness of breath | Fume hood, N95 respirator |

Future Research Directions

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Materials Science: Explore use as a ligand in coordination polymers.

-

Process Optimization: Develop flow chemistry protocols to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume